

Spectroscopic Profile of 5-Chloroisochroman: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloroisochroman

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **5-Chloroisochroman**. Due to the limited availability of published experimental spectra for this specific molecule in the public domain, this document outlines the predicted spectroscopic characteristics based on its chemical structure and principles of NMR, IR, and Mass Spectrometry. It also includes generalized experimental protocols for acquiring such data.

Chemical Structure

Systematic Name: 5-chloro-3,4-dihydro-1H-isochromene Molecular Formula: C_9H_9ClO

Molecular Weight: 168.62 g/mol

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for **5-Chloroisochroman**. These predictions are based on established chemical shift and fragmentation patterns for similar structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data for **5-Chloroisochroman** (in $CDCl_3$, 500 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20	d ($J \approx 7.5$ Hz)	1H	H-8
~ 7.15	t ($J \approx 7.8$ Hz)	1H	H-7
~ 7.05	d ($J \approx 8.0$ Hz)	1H	H-6
~ 4.80	s	2H	H-1 (CH ₂ -O)
~ 4.10	t ($J \approx 6.0$ Hz)	2H	H-3 (Ar-CH ₂ -CH ₂)
~ 2.95	t ($J \approx 6.0$ Hz)	2H	H-4 (Ar-CH ₂)

Table 2: Predicted ¹³C NMR Data for **5-Chloroisochroman** (in CDCl₃, 125 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 135.0	C-4a
~ 133.0	C-8a
~ 130.0	C-5
~ 128.0	C-7
~ 127.5	C-8
~ 125.0	C-6
~ 68.0	C-1
~ 65.0	C-3
~ 28.0	C-4

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **5-Chloroisochroman**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch
1600, 1470	Medium-Strong	Aromatic C=C Bending
1250 - 1200	Strong	Aryl-Cl Stretch
1100 - 1050	Strong	C-O-C Stretch
800 - 750	Strong	C-Cl Stretch (Aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **5-Chloroisochroman** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
168/170	100 / 33	[M] ⁺ / [M+2] ⁺ (due to ³⁵ Cl/ ³⁷ Cl)
139	High	[M - CH ₂ O] ⁺
133	Moderate	[M - Cl] ⁺
104	Moderate	[C ₈ H ₈] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters may need to be optimized for specific samples.

NMR Spectroscopy

A sample of **5-Chloroisochroman** (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR

spectra would be acquired on a 500 MHz spectrometer. For ^1H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence would be used.

Infrared (IR) Spectroscopy

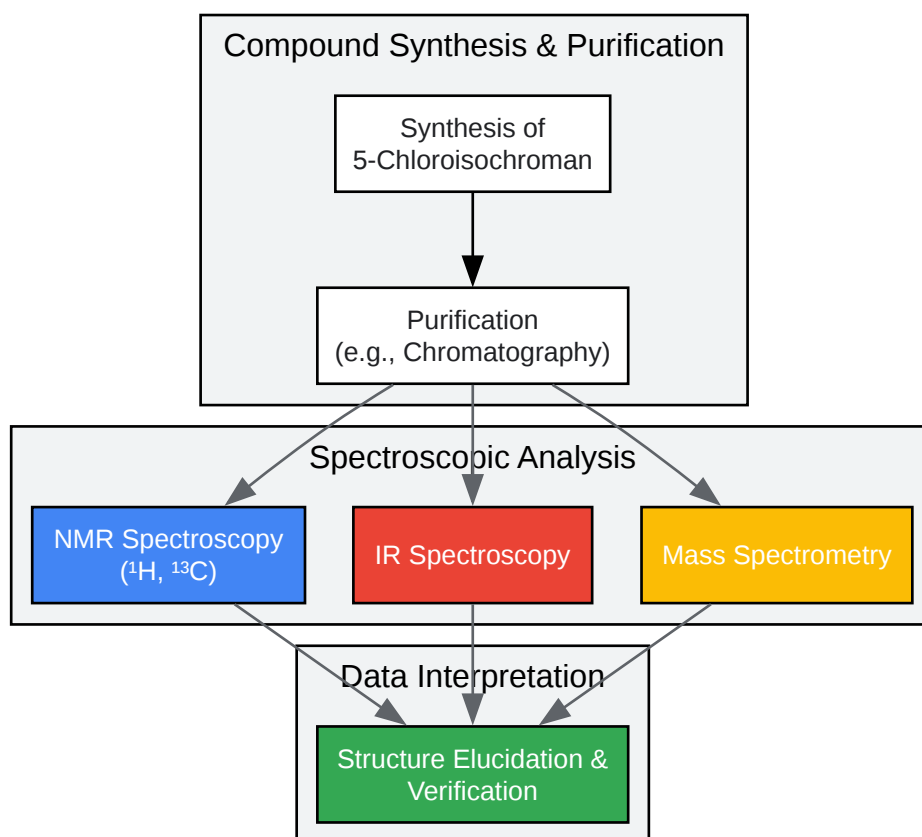
A small amount of neat **5-Chloroisochroman** would be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) could be deposited on a salt plate and the solvent allowed to evaporate. The IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **5-Chloroisochroman** in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The sample would be ionized using a standard electron energy of 70 eV. The resulting fragments would be analyzed by a mass analyzer (e.g., quadrupole or time-of-flight).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Chloroisochroman**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **5-Chloroisochroman**.

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